molecular formula C19H16N4O2S B2923383 6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-10-5

6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2923383
CAS RN: 852135-10-5
M. Wt: 364.42
InChI Key: BGCCAUJOMXNARX-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is part of a class of compounds that have gained significant attention due to their broad spectrum of important bioactivities .


Synthesis Analysis

The synthesis of this compound involves the use of a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH 2); 13 C-NMR (DMSO- d6) δ: 169.4, 148.2, 141.8, 132.3, 130.6, 128.8, 126.7, 126.5, 112.3, 109.6, 32.6 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Compounds

    This chemical has been utilized as a precursor in the synthesis of various novel compounds. For instance, a study by Abu-Hashem et al. (2020) describes its use in creating new heterocyclic compounds, such as benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone, which show potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

  • Antiprotozoal Agents

    Another application is in the synthesis of imidazo[1,2-a]pyridines as antiprotozoal agents. Ismail et al. (2004) discussed the creation of dicationic imidazo[1,2-a]pyridines that exhibited significant DNA affinities and in vitro activity against pathogens like Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

  • Cytotoxicity Studies

    Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives using this chemical. These compounds were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Dyeing Polyester Fibers

    Khalifa et al. (2015) used this chemical in the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers. These dyes also showed antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

Pharmaceutical Research

  • Antiulcer Agents

    Starrett et al. (1989) synthesized imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Though they did not exhibit significant antisecretory activity, some compounds demonstrated cytoprotective properties (Starrett et al., 1989).

  • Corrosion Inhibition

    Chaitra et al. (2016) studied thiazole-based pyridine derivatives for their potential as corrosion inhibitors for mild steel. This application demonstrates the chemical's utility in industrial settings (Chaitra et al., 2016).

Molecular Studies and Mechanism Analysis

  • Synthesis and Mechanism Analysis

    Research by Katagiri et al. (1983) involved the reaction of β-aminocrotonamide with N-acylated amino acid esters, leading to the synthesis of imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines. This study highlights the chemical's role in exploring complex molecular reactions (Katagiri et al., 1983).

  • HIV-Integrase Inhibition

    Boros et al. (2006) synthesized carboxamides and carboxylic esters to achieve sub-micromolar enzyme inhibition of HIV integrase, demonstrating the compound's potential in antiviral research (Boros et al., 2006).

  • Antiinflammatory Activity

    Tozkoparan et al. (1998) synthesized thiazolo[3,2‐a]pyrimidines to investigate their antiinflammatory activity. This research contributes to the understanding of inflammation mechanisms and potential treatments (Tozkoparan et al., 1998).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, this compound could potentially be developed into a therapeutic agent with these properties.

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-12-17(18(24)21-14-7-9-20-10-8-14)26-19-22-16(11-23(12)19)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCCAUJOMXNARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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